molecular formula C20H14F2N2O2 B10963164 N,N'-bis(3-fluorophenyl)benzene-1,2-dicarboxamide

N,N'-bis(3-fluorophenyl)benzene-1,2-dicarboxamide

Cat. No.: B10963164
M. Wt: 352.3 g/mol
InChI Key: XYGQXLKJCGRXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a benzene ring through amide linkages.

Properties

Molecular Formula

C20H14F2N2O2

Molecular Weight

352.3 g/mol

IUPAC Name

1-N,2-N-bis(3-fluorophenyl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C20H14F2N2O2/c21-13-5-3-7-15(11-13)23-19(25)17-9-1-2-10-18(17)20(26)24-16-8-4-6-14(22)12-16/h1-12H,(H,23,25)(H,24,26)

InChI Key

XYGQXLKJCGRXKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of 3-fluoroaniline with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE is unique due to its specific arrangement of fluorophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.